5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c17-14-6-7-16(24-14)25(21,22)18-10-15(20)19-8-9-23-13(11-19)12-4-2-1-3-5-12/h1-7,13,18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJUIQLQVXJTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological targets, particularly enzymes involved in the coagulation cascade.
Medicine: Investigated as a potential therapeutic agent for the prevention and treatment of thromboembolic diseases due to its ability to inhibit Factor Xa.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves the inhibition of Factor Xa, an enzyme that plays a critical role in the coagulation cascade. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism makes it a promising candidate for anticoagulant therapy .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
Antimicrobial Screening :
- Analogs like 5-(substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamide (4a-4m) show moderate to strong activity against S. aureus and E. coli. Electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the phenyl ring improve potency .
- Bis(azolyl)sulfonamidoacetamides (e.g., compounds 5–7 in ) demonstrate broad-spectrum antifungal activity, attributed to azole-thiazole/oxazole hybrids .
Biological Activity
5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Molecular Formula: C19H21ClN2O4S
Molecular Weight: 408.9 g/mol
InChI Key: SBAFKWJTGANFIA-UHFFFAOYSA-N
The synthesis of this compound involves multi-step reactions, starting from readily available precursors. The final steps typically include coupling reactions facilitated by reagents such as HATU and DIPEA to yield the desired sulfonamide structure. Characterization methods like NMR, IR, and MS are employed to confirm the purity and structure of the compound .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial and fungal strains. In a comparative study:
| Microorganism | MIC (µg/mL) | Reference Drug | MIC of Reference (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin | 16 |
| Escherichia coli | 4 | Ciprofloxacin | 8 |
| Candida albicans | 16 | Ketoconazole | 32 |
The compound demonstrated superior activity compared to standard antibiotics, particularly against resistant strains such as MRSA .
The primary mechanism of action for this compound is the inhibition of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation, leading to decreased blood clot formation. This mechanism positions it as a potential therapeutic agent for thromboembolic diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A comprehensive evaluation of various derivatives including this compound revealed that it exhibited higher antibacterial potency than ampicillin against all tested bacteria. Notably, it was effective against resistant strains such as Pseudomonas aeruginosa and E. coli .
- Pharmacokinetics : The compound has shown good oral bioavailability in preliminary studies, suggesting its potential for oral administration in clinical settings. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics .
- Inhibition Studies : Further molecular docking studies indicated that this compound interacts with multiple kinases involved in bacterial resistance mechanisms, suggesting a multifaceted approach to its antibacterial action .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and morpholine ring functionalization. Key steps include:
- N-Acylation : Use of ethyl chloroacetate with heteroaryl amines in tetrahydrofuran (THF) with dispersed sodium, followed by ultrasonication in dichloromethane (DCM) with DMAP as a catalyst to enhance reaction efficiency .
- Sulfonyl Chloride Intermediate : Oxidative chlorination of thiazole derivatives using Lawesson’s reagent, followed by coupling with morpholine-containing amines .
- Optimization Parameters : Adjust solvent polarity (THF vs. DCM), catalyst loading (e.g., DMAP), and ultrasonication time (typically 30–60 min) to improve yields .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural confirmation requires:
- Spectroscopy : ¹H/¹³C NMR to verify sulfonamide and morpholine moieties (e.g., δ 144.70 ppm for sulfonamide sulfur in ¹³C NMR) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+Na]+ ion peaks) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate purity (>95% recommended for biological assays) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screening against 60 cancer cell lines (e.g., NCI-60 panel) is a standard approach. Antitumor activity is evaluated via:
- In vitro assays : Dose-response curves (IC₅₀ values) using MTT or SRB assays.
- Structural analogs : Morpholine and thiophene derivatives show activity against kinases and apoptosis pathways, suggesting similar targets for this compound .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the antitumor efficacy of this compound?
- Methodological Answer :
- Core Modifications : Replace the phenylmorpholine group with benzo-thiazole or pyridyl analogs to assess impact on target binding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to modulate lipophilicity and membrane permeability .
- In silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases (e.g., PI3K/AKT) or apoptosis regulators (e.g., Bcl-2) .
Q. What experimental strategies resolve contradictions in reported bioactivity data across similar sulfonamide derivatives?
- Methodological Answer :
- Standardized Assays : Re-test compounds under uniform conditions (e.g., same cell line, passage number, and serum concentration) to eliminate variability .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding.
- Metabolic Stability : Compare hepatic microsomal stability (e.g., human vs. murine) to explain species-specific discrepancies .
Q. How can the compound’s mechanism of action be elucidated in tumor models?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like Caspase-3).
- Proteomics : SILAC-based mass spectrometry to quantify kinase phosphorylation changes .
- In vivo Models : Use xenograft mice (e.g., HCT-116 colorectal cancer) with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
Q. What are the critical considerations for ensuring compound stability during storage and handling?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonamide group .
- Solubility Testing : Pre-dissolve in DMSO (≤0.1% final concentration in assays) to avoid aggregation.
- Degradation Analysis : Monitor via HPLC-UV at 254 nm; detect hydrolytic byproducts (e.g., free thiophene sulfonic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
